molecular formula C9H8BrNO2S B3126255 ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 332099-35-1

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3126255
CAS No.: 332099-35-1
M. Wt: 274.14 g/mol
InChI Key: KSONMHNRMJQMFE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a brominated heteroaromatic ester that serves as a versatile synthetic intermediate in medicinal chemistry and organic materials science. The compound features a planar thieno[3,2-b]pyrrole ring system attached to an ethoxycarbonyl group , a structure that is of significant interest in the development of novel bioactive molecules. Derivatives based on the thieno[3,2-b]pyrrole scaffold have been identified as a distinct chemotype for activating the tumor-specific M2 isoform of pyruvate kinase (PKM2) . The activation of PKM2 is a promising therapeutic strategy in oncology, as it seeks to alter the unique metabolic state of cancer cells—a phenomenon known as the Warburg effect—and return their metabolism to a state more characteristic of normal cells . The bromine atom at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONMHNRMJQMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of the thieno[3,2-b]pyrrole core followed by esterification. One common method involves the reaction of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions usually require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions such as substitution and oxidation.

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties, including:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound may exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity : Research has demonstrated that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Case studies have shown a dose-dependent reduction in cell viability across various cancer cell lines.

Material Science

This compound is explored for its electronic and optical properties, making it a candidate for developing novel materials. Its unique structural characteristics may lead to advancements in organic electronics and photonic devices.

Biological Studies

The compound has been used in studies related to enzyme inhibition and receptor binding:

  • Enzyme Inhibition : It has shown potential in inhibiting specific kinases and phosphatases critical for cellular processes. This inhibition can alter cellular signaling pathways relevant to various diseases, particularly cancer.

Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent.

Enzyme Interaction Studies

Another research project focused on the interaction of this compound with protein kinases. The findings revealed that it effectively inhibited kinase activity in vitro, paving the way for therapeutic applications in diseases characterized by aberrant kinase signaling.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-Bromo-4H-Thieno[3,2-b]pyrrole-5-carboxylate

  • Structure: Bromine at the 2-position of the thieno[3,2-b]pyrrole system.
  • Synthesis : Prepared via Stille coupling reactions using trimethylstannyl derivatives .
  • Reactivity : The 2-bromo substituent is more reactive in cross-coupling reactions (e.g., Suzuki, Stille) compared to 3-bromo isomers due to steric and electronic factors .
  • Applications : Used in organic semiconductors (e.g., TP-BT4T-TP) for high charge-carrier mobility .

Mthis compound

  • Structure : Methyl ester instead of ethyl ester; bromine at the 3-position.
  • Properties : Lower molecular weight (260.11 g/mol ) and higher solubility in polar solvents compared to the ethyl ester .
  • Applications : Used in drug discovery for TGR5 agonist synthesis via nucleophilic substitution .

Ethyl 3-Bromo-4H-Furo[3,2-b]pyrrole-5-carboxylate

  • Structure : Thiophene ring replaced with furan (oxygen instead of sulfur).
  • Electronic Effects: The oxygen atom in furan reduces electron density, making the compound less reactive in electrophilic substitutions compared to thieno derivatives .
  • Synthesis : Achieved via Vilsmeier formylation at the C-2 position .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound C₉H₈BrNO₂S 274.13 Not reported Sparingly in water
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate C₉H₈BrNO₂S 274.13 Not reported Sparingly in water
Mthis compound C₈H₆BrNO₂S 260.11 Not reported Soluble in DMSO
Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate C₉H₈BrNO₃ 258.07 120 Soluble in ethyl acetate

Reactivity and Functionalization

  • Bromine Position: 3-Bromo Derivatives: Less reactive in cross-coupling due to steric hindrance but suitable for nucleophilic aromatic substitution (e.g., with phenols or amines) . 2-Bromo Derivatives: Preferred for Stille/Suzuki couplings to construct π-conjugated systems in semiconductors .
  • Heterocycle Effects: Thiophene vs. Furan: Thieno derivatives exhibit higher electron delocalization, enhancing conductivity in organic electronics. Furan analogues are more oxygen-sensitive but useful in photoluminescent materials .

Biological Activity

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a thieno[3,2-b]pyrrole core structure, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is primarily used as a raw material in the synthesis of bioactive molecules.

The specific biological targets of this compound are not fully elucidated. However, related compounds within the thieno[3,2-b]pyrrole family have demonstrated the ability to inhibit demethylases such as KDM1A and LSD1. These enzymes play crucial roles in regulating DNA methylation and gene expression, suggesting that this compound may have epigenetic effects that warrant further investigation.

Anticancer Potential

Research indicates that compounds with thieno[3,2-b]pyrrole structures exhibit anticancer properties. For instance, some derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Studies have demonstrated that related thienopyrroles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.

Antioxidant Activity

Thienopyrrole derivatives have also been reported to possess antioxidant properties. In laboratory settings, these compounds have been shown to reduce oxidative stress markers and improve cellular viability under conditions of oxidative damage. This suggests potential applications in treating diseases characterized by oxidative stress.

Antimicrobial Properties

Some studies have indicated that thieno[3,2-b]pyrrole derivatives exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells,
AntioxidantReduction of oxidative stress,
AntimicrobialInhibition of bacterial growth ,

Case Studies

  • Anticancer Activity : A study on related thienopyrroles showed significant inhibition of cell proliferation in various cancer cell lines. The mechanism involved modulation of apoptosis-related proteins and cell cycle arrest.
  • Antioxidant Effects : Research involving the application of thienopyrrole derivatives in models of oxidative stress demonstrated a marked reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to controls.

Q & A

Q. What are the recommended synthetic routes for ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of thieno-pyrrole precursors with brominated intermediates. Key steps include:
  • Cyclization : Use of polar aprotic solvents (e.g., dimethylformamide, DMF) with a base (e.g., K₂CO₃) at elevated temperatures (80–100°C) to promote ring closure .
  • Bromination : Electrophilic substitution at the 3-position using N-bromosuccinimide (NBS) in dichloromethane under inert conditions .
  • Esterification : Ethyl ester introduction via refluxing with ethanol and catalytic sulfuric acid .
    Optimization involves adjusting solvent polarity, temperature gradients, and stoichiometric ratios of brominating agents to minimize byproducts.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 6.8–7.5 ppm) and ester carbonyls (δ 165–170 ppm). DEPT-135 clarifies quaternary carbons .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 284.9712) and isotopic patterns for bromine .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) and detect degradation products .

Q. What are the key reactivity patterns of the bromine substituent in this compound under various reaction conditions?

  • Methodological Answer : The C-3 bromine undergoes:
  • Nucleophilic Substitution : Reacts with amines (e.g., piperidine) in THF at 60°C to yield 3-amino derivatives .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) form biaryl analogs .
  • Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group while retaining bromine .

Advanced Research Questions

Q. How do structural modifications (e.g., ester groups, bromine position) influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Comparative studies of analogs reveal:
CompoundSubstituentKey Property Changes
This compoundC-3 Br, C-5 COOEtHigh electrophilicity (Br), moderate logP (~2.1)
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylateC-5 COOMeReduced lipophilicity (logP ~1.8); slower hydrolysis
2-Cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acidC-2 CN, C-5 COOHEnhanced solubility (aqueous PBS); lower cell permeability

Modifications at C-3 and C-5 significantly alter solubility, metabolic stability, and target binding.

Q. What strategies are effective in resolving contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Batch Consistency : Validate synthetic protocols (e.g., HPLC purity, NMR) to rule out impurity-driven artifacts .
  • Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and replicate across cell lines (e.g., HeLa vs. MCF-7) .
  • SAR Analysis : Compare analogs (e.g., bromine vs. chlorine) to isolate substituent-specific effects .

Q. What computational or experimental methods are suitable for studying the electronic effects of the bromine atom in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate charge distribution (Mulliken charges) and transition states (Gaussian 16) to predict reactivity .
  • Kinetic Studies : Monitor reaction rates (UV-Vis or LC-MS) under varying temperatures to derive activation parameters .
  • Isotopic Labeling : Use ⁸¹Br NMR to track bromide release during substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

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